![molecular formula C20H15F3N4OS B2966415 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 671199-43-2](/img/structure/B2966415.png)

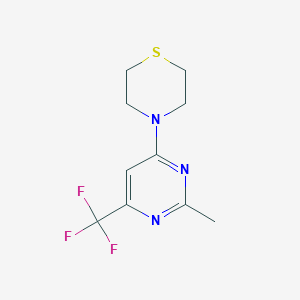

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its DNA intercalation activities as an anticancer agent . The compound has shown promising results in molecular docking studies and in vitro testing against HepG2, HCT-116, and MCF-7 cells .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and easy to operate . It’s also been noted that the thiol substrate could promote the dehydroaromatization step .Molecular Structure Analysis

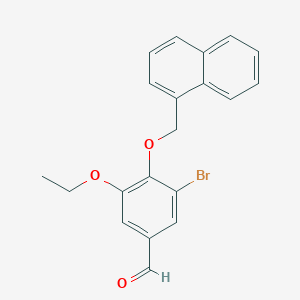

The molecular structure of this compound was established by NMR and MS analysis . It’s a complex structure that includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl moiety, a thio group, and a 3-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

The compound has been evaluated for its DNA intercalation activities . It potently intercalates DNA, which is a key mechanism of action for many anticancer drugs .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound has shown promising anticancer activity. Specifically, it acts as a DNA intercalator, which means it binds to DNA and disrupts its structure. In a study, novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were synthesized and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Compound 12d demonstrated potent activity against all three cell lines, with IC50 values of 22.08 μM, 27.13 μM, and 17.12 μM, respectively. Although less active than doxorubicin, it serves as a template for designing more potent analogs .

PARP1 Inhibition

[1,2,4]Triazolo[4,3-a]pyrazine derivatives, including our compound, have been pharmacologically evaluated as potent PARP1 inhibitors. These inhibitors play a crucial role in cancer therapy by preventing DNA repair, leading to cell death .

Synthesis of 1,2,4-Triazolo[4,3-a]pyridines

The compound can be used in the synthesis of 1,2,4-triazolo[4,3-a]pyridines via oxidative [4 + 1] annulation. This method enables the preparation of triazolo[4,3-a]pyridine–quinoline linked diheterocycles, expanding its potential applications .

Targeting PCAF Bromodomain

Bioisosteric modifications of the triazolophthalazine ring system have been explored for inhibiting the PCAF bromodomain. While not directly related to our compound, this highlights the broader use of triazolo derivatives in cancer research .

Wirkmechanismus

Target of Action

The primary target of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

This could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that similar studies may be applicable for this compound.

Result of Action

The result of the compound’s action is likely to be cell death, given its DNA intercalation activity . By disrupting DNA structure and interfering with replication and transcription, the compound could induce cell cycle arrest and apoptosis .

Zukünftige Richtungen

The compound has shown promising results in preliminary studies, but more research is needed to fully understand its potential as an anticancer drug . Future research could focus on optimizing the compound’s structure to increase its potency and selectivity for cancer cells . Additionally, further in vivo studies would be needed to assess the compound’s safety and efficacy in a living organism .

Eigenschaften

IUPAC Name |

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4OS/c1-12-9-13-5-2-3-8-16(13)27-18(12)25-26-19(27)29-11-17(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHDGMVBZEXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

![6-Fluoro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2966348.png)

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B2966352.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)